![molecular formula C10H20ClNO B13582518 [2-(Aminomethyl)-octahydropentalen-2-yl]methanolhydrochloride](/img/structure/B13582518.png)
[2-(Aminomethyl)-octahydropentalen-2-yl]methanolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Aminomethyl)-octahydropentalen-2-yl]methanolhydrochloride is a chemical compound with a unique structure that combines an aminomethyl group and a methanol group attached to an octahydropentalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Aminomethyl)-octahydropentalen-2-yl]methanolhydrochloride typically involves multiple steps. One common method is the reduction of a corresponding nitrile compound, followed by the introduction of the aminomethyl group. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Aminomethyl)-octahydropentalen-2-yl]methanolhydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to modify the aminomethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(Aminomethyl)-octahydropentalen-2-yl]methanolhydrochloride is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of polymers, coatings, and other high-performance materials.
Mécanisme D'action
The mechanism of action of [2-(Aminomethyl)-octahydropentalen-2-yl]methanolhydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The methanol group can also participate in hydrogen bonding, further stabilizing these interactions. These combined effects can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)piperidine: Similar in structure but with a piperidine ring instead of an octahydropentalene ring.
2-(Aminomethyl)benzimidazole: Contains a benzimidazole ring, offering different electronic properties.
2-(Aminomethyl)phenol: Features a phenol group, providing distinct reactivity and applications.
Uniqueness
What sets [2-(Aminomethyl)-octahydropentalen-2-yl]methanolhydrochloride apart is its octahydropentalene ring, which imparts unique steric and electronic properties. This structure allows for specific interactions with biological targets and offers versatility in chemical synthesis, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H20ClNO |
|---|---|
Poids moléculaire |
205.72 g/mol |
Nom IUPAC |
[2-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c11-6-10(7-12)4-8-2-1-3-9(8)5-10;/h8-9,12H,1-7,11H2;1H |
Clé InChI |
JALZLLVOZQCXJX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(CC2C1)(CN)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



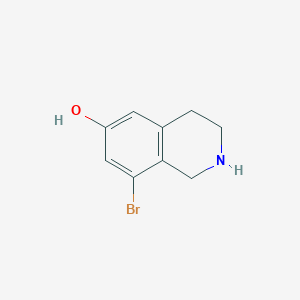
![6-(5-chlorothiophen-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13582442.png)
![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylazetidin-3-yl}acetic acid](/img/structure/B13582451.png)
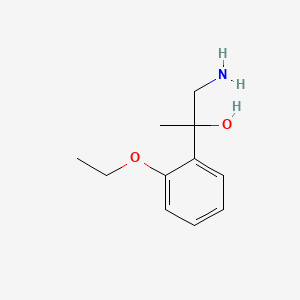
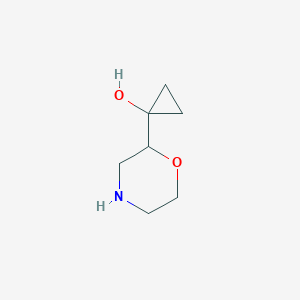
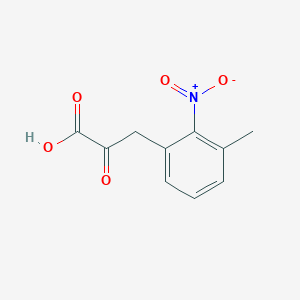
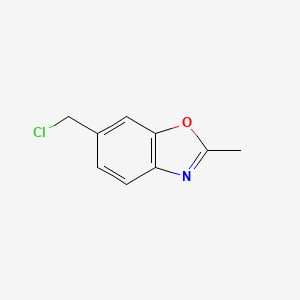
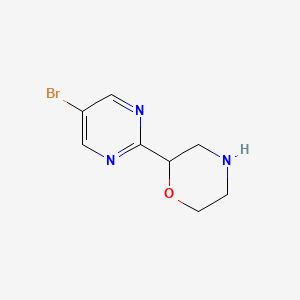
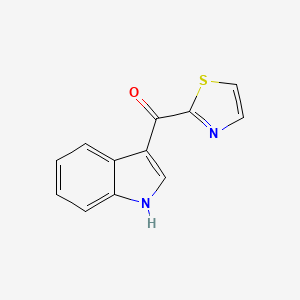
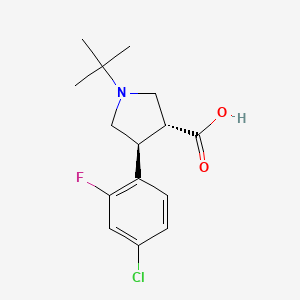
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol](/img/structure/B13582507.png)
![7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide](/img/structure/B13582516.png)
![5-Amino-3-(3-imidazo[1,2-a]pyridyl)isoxazole](/img/structure/B13582521.png)
